Cas no 2256709-24-5 ((4-tert-butylpyridin-2-yl)thiourea)
(4-tert-butylpyridin-2-yl)thiourea Chemical and Physical Properties
Names and Identifiers
-
- (4-tert-butylpyridin-2-yl)thiourea
- 1-(4-(tert-butyl)pyridin-2-yl)thiourea
- Thiourea, N-[4-(1,1-dimethylethyl)-2-pyridinyl]-
- 2256709-24-5
- EN300-22898367
-
- Inchi: 1S/C10H15N3S/c1-10(2,3)7-4-5-12-8(6-7)13-9(11)14/h4-6H,1-3H3,(H3,11,12,13,14)
- InChI Key: PWPYMUOXDGYUDY-UHFFFAOYSA-N
- SMILES: N(C1=NC=CC(C(C)(C)C)=C1)C(N)=S
Computed Properties
- Exact Mass: 209.09866866g/mol
- Monoisotopic Mass: 209.09866866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83Ų
Experimental Properties
- Density: 1.179±0.06 g/cm3(Predicted)
- Boiling Point: 335.9±44.0 °C(Predicted)
- pka: 12.01±0.70(Predicted)
(4-tert-butylpyridin-2-yl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22898367-1g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 1g |
$1142.0 | 2023-09-15 | |
| Enamine | EN300-22898367-5g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 5g |
$3313.0 | 2023-09-15 | |
| Enamine | EN300-22898367-10g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 10g |
$4914.0 | 2023-09-15 | |
| Enamine | EN300-22898367-0.05g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 0.05g |
$266.0 | 2024-06-20 | |
| Enamine | EN300-22898367-0.1g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 0.1g |
$396.0 | 2024-06-20 | |
| Enamine | EN300-22898367-0.25g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 0.25g |
$567.0 | 2024-06-20 | |
| Enamine | EN300-22898367-0.5g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 0.5g |
$891.0 | 2024-06-20 | |
| Enamine | EN300-22898367-1.0g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 1.0g |
$1142.0 | 2024-06-20 | |
| Enamine | EN300-22898367-2.5g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 2.5g |
$2240.0 | 2024-06-20 | |
| Enamine | EN300-22898367-5.0g |
(4-tert-butylpyridin-2-yl)thiourea |
2256709-24-5 | 95% | 5.0g |
$3313.0 | 2024-06-20 |
(4-tert-butylpyridin-2-yl)thiourea Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (4-tert-butylpyridin-2-yl)thiourea
Chemical Profile of (4-tert-butylpyridin-2-yl)thiourea (CAS No. 2256709-24-5)
(4-tert-butylpyridin-2-yl)thiourea, identified by its CAS number 2256709-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiourea derivatives class, which is well-known for its versatile applications in chemical synthesis and biological activities. The presence of a pyridine ring substituted with a tert-butyl group enhances its reactivity and potential utility in various chemical transformations.
The molecular structure of (4-tert-butylpyridin-2-yl)thiourea consists of a pyridine core at the 2-position linked to a thiourea moiety. The tert-butyl group at the 4-position of the pyridine ring not only influences the electronic properties of the molecule but also contributes to its stability and solubility characteristics. These structural features make it an intriguing candidate for further exploration in drug discovery and material science.
In recent years, there has been a growing interest in thiourea derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiourea functional group exhibit potential as antimicrobial, antifungal, and anti-inflammatory agents. The introduction of the pyridine ring in (4-tert-butylpyridin-2-yl)thiourea further expands its pharmacological profile, making it a valuable scaffold for developing novel therapeutic agents.
One of the most compelling aspects of (4-tert-butylpyridin-2-yl)thiourea is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced biological properties. For instance, recent studies have shown that derivatives of this compound can act as potent inhibitors of certain enzymes involved in cancer progression. This finding underscores the importance of (4-tert-butylpyridin-2-yl)thiourea in medicinal chemistry and highlights its potential as a building block for future drug candidates.
The synthesis of (4-tert-butylpyridin-2-yl)thiourea typically involves the reaction between 2-pyridinecarboxaldehyde and thiosemicarbazide in the presence of a suitable catalyst. This reaction proceeds efficiently under mild conditions, yielding high yields of the desired product. The tert-butyl group enhances the stability of the intermediate species, facilitating smoother reaction progress and improving overall product purity.
From a computational chemistry perspective, the electronic structure of (4-tert-butylpyridin-2-yl)thiourea has been extensively studied using density functional theory (DFT). These calculations have provided valuable insights into its reactivity and interaction with biological targets. The presence of the pyridine ring and thiourea moiety creates unique electronic properties that can be exploited for designing more effective drugs. For example, studies have shown that subtle modifications to the substituents on the pyridine ring can significantly alter the binding affinity of (4-tert-butylpyridin-2-yl)thiourea to its target proteins.
In addition to its pharmaceutical applications, (4-tert-butylpyridin-2-yl)thiourea has shown promise in material science. Its ability to form coordination complexes with transition metals makes it a useful ligand in catalytic systems. Researchers have explored its use in designing homogeneous catalysts for various organic transformations, including cross-coupling reactions and hydrogenation processes. These findings highlight the versatility of this compound and its potential beyond traditional medicinal chemistry applications.
The solubility profile of (4-tert-butylpyridin-2-yl)thiourea is another critical factor that influences its utility in different applications. While it exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, its solubility in water is limited. This characteristic necessitates careful consideration when formulating solutions or suspensions for biological studies. However, recent advances in solubility enhancement techniques, such as prodrug design and nanotechnology-based delivery systems, have mitigated this limitation to some extent.
Evaluation of the toxicological profile of (4-tert-butylpyridin-2-yli-thiourea) is essential before considering its use in clinical settings. Preliminary studies have indicated that this compound exhibits low acute toxicity when administered orally or intraperitoneally to animal models. However, further long-term studies are necessary to assess potential chronic effects and metabolic pathways. These toxicological assessments are crucial for ensuring safety and efficacy when developing new therapeutic agents based on this scaffold.
The future prospects for (4-(tert-bu tylpy ridin -2 -y l )thi ou rea) are promising, with ongoing research aimed at expanding its applications across multiple domains. In pharmaceuticals, efforts are underway to identify new derivatives with enhanced bioavailability and reduced side effects. In material science, researchers are exploring its potential as a precursor for advanced materials with unique electronic properties. As our understanding of molecular interactions continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its importance in scientific research.
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